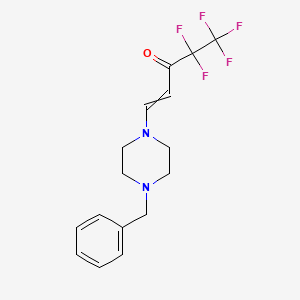

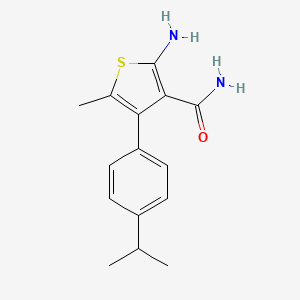

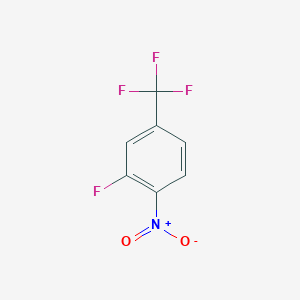

![molecular formula C16H13NO5 B1334040 2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid CAS No. 811841-53-9](/img/structure/B1334040.png)

2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid, commonly known as BDCPA, is a synthetic organic compound belonging to the class of carboxylic acids. It is a derivative of benzoic acid and is widely used in scientific research. BDCPA has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It is also used in laboratory experiments for the synthesis of other compounds. In

Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Compounds : One study outlines the use of benzo[d][1,3]dioxole derivatives in the 1,3-dipolar cycloaddition reactions, highlighting its role in synthesizing complex organic compounds (Stauss, Härter, Neuenschwander, & Schindler, 1972).

Antibacterial and Antifungal Applications : Another research illustrates the synthesis of novel compounds using benzo[d][1,3]dioxole derivatives, which were evaluated for their antibacterial and antifungal properties (Umesha & Basavaraju, 2014).

Synthesis of Anti-Inflammatory Agents : A different study demonstrates the creation of novel thiazolidin derivatives using benzo[d][1,3]dioxole, which were found to exhibit anti-inflammatory properties (Nikalje, Hirani, & Nawle, 2015).

Photochemical Studies : The compound has also been studied in photochemical transformations, such as the study on the photolytic transformation of diclofenac (a related compound) in aqueous solutions (Eriksson, Svanfelt, & Kronberg, 2010).

Electrochemical Synthesis : Research on the electrochemical carboxylation of benzyl halides with CO2 to generate phenyl acetic acids also highlights the relevance of similar compounds in organic synthesis (Malapit & Minteer, 2021).

Synthesis of Anticonvulsant Agents : The compound has been used in synthesizing novel benzo[1,3]dioxol-5-yloxy-N′-(4-substituted benzylidene)acetohydrazide derivatives with potential anticonvulsant activity (Singh & Tripathi, 2019).

Mecanismo De Acción

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions and resulting changes caused by this compound.

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, leading to downstream effects

Result of Action

Related compounds have shown potent activities against certain cell lines

Direcciones Futuras

The antidiabetic impact of the compound was evaluated in vivo using a streptozotocin-induced diabetic mice model . Notably, the compound displayed potent α-amylase inhibition while exhibiting a negligible effect on the Hek293t normal cell line, suggesting its safety . This indicates promising future directions for this compound in the field of antidiabetic drug discovery .

Propiedades

IUPAC Name |

2-[2-(1,3-benzodioxol-5-ylcarbamoyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c18-15(19)7-10-3-1-2-4-12(10)16(20)17-11-5-6-13-14(8-11)22-9-21-13/h1-6,8H,7,9H2,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQBSKKJQUAQFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

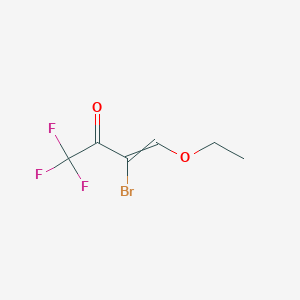

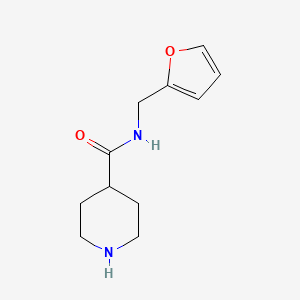

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)

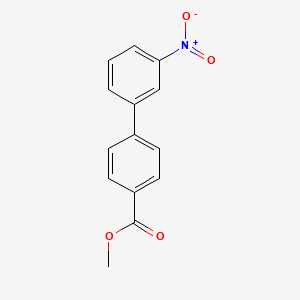

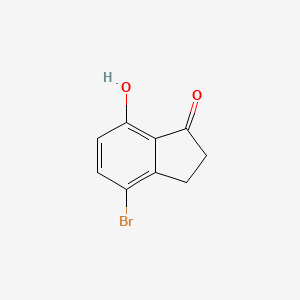

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

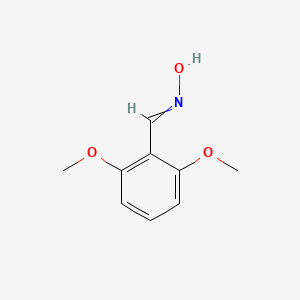

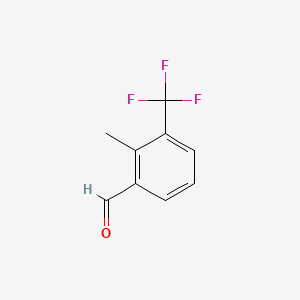

![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)